

# Technical Support Center: Addressing Lot-to-Lot Variability of Commercial Thromboplastin Reagents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Thromboplastin**

Cat. No.: **B12709170**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to lot-to-lot variability of commercial **thromboplastin** reagents.

## Frequently Asked Questions (FAQs)

**Q1:** What is **thromboplastin** reagent lot-to-lot variability and why is it a concern?

**A1:** **Thromboplastin** reagents are crucial for prothrombin time (PT) testing, which is used to assess the extrinsic and common pathways of the coagulation cascade and to calculate the International Normalized Ratio (INR). Lot-to-lot variability refers to the performance differences between different manufacturing batches of the same **thromboplastin** reagent.<sup>[1][2]</sup> This variability can arise from minor differences in the manufacturing process, raw material sourcing, or reagent composition. It is a significant concern because it can lead to inconsistent PT and INR results, potentially impacting the interpretation of experimental data and the clinical management of patients on anticoagulant therapy.<sup>[1][2]</sup>

**Q2:** What are the main causes of lot-to-lot variability in **thromboplastin** reagents?

**A2:** The primary causes of lot-to-lot variation are associated with the manufacturing process, transportation and storage, and laboratory handling.<sup>[3]</sup> Manufacturers may introduce slight alterations in reagent composition or stability during production. Inappropriate transport and

storage temperatures can also affect reagent performance. Furthermore, errors in the laboratory, such as improper reconstitution or handling, can contribute to variability.

**Q3:** How can I detect and quantify the variability between two lots of **thromboplastin** reagent?

**A3:** To detect and quantify variability, a new lot of **thromboplastin** reagent should be tested in parallel with the current, in-use lot before the new lot is put into service. This involves running a set of patient samples and quality control materials with both lots and comparing the results. The International Council for Standardization in Haematology (ICSH) recommends testing at least 20, and ideally 40, normal and abnormal patient samples concurrently with the existing and new reagent lots.<sup>[4][5]</sup> Statistical analysis, such as calculating the percentage difference or performing regression analysis, can quantify the extent of the variability.

**Q4:** What is the International Sensitivity Index (ISI) and how does it relate to lot-to-lot variability?

**A4:** The International Sensitivity Index (ISI) reflects the sensitivity of a particular **thromboplastin** reagent to the reduction of vitamin K-dependent clotting factors compared to an international reference preparation.<sup>[2][6]</sup> The ISI is used in the calculation of the INR to standardize results across different laboratories and reagents. Each lot of **thromboplastin** reagent has a specific ISI value assigned by the manufacturer. Lot-to-lot variations in the reagent's composition can lead to changes in the ISI, which directly impacts the calculated INR.<sup>[6][7]</sup> Therefore, it is crucial to use the correct ISI for each specific lot of reagent.

**Q5:** What is the Mean Normal Prothrombin Time (MNPT) and why is it important to establish for each new lot?

**A5:** The Mean Normal Prothrombin Time (MNPT) is the geometric mean of the prothrombin times of at least 20 healthy individuals for a specific **thromboplastin** lot and instrument system.<sup>[4][8][9]</sup> It is a critical component of the INR calculation ( $INR = [Patient\ PT / MNPT]^{\wedge} ISI$ ). Since different lots of **thromboplastin** can yield different PT results, establishing a new MNPT for each new lot is essential for accurate INR determination.<sup>[4][8]</sup> Using an MNPT from a previous lot can introduce significant errors in the INR.

## Troubleshooting Guides

Issue 1: A significant shift in quality control (QC) values is observed after changing to a new lot of **thromboplastin** reagent.

Troubleshooting Steps:

- Verify Correct ISI and MNPT Entry: Ensure that the new lot's specific International Sensitivity Index (ISI) and the newly established Mean Normal Prothrombin Time (MNPT) have been correctly entered into the coagulation analyzer's software.
- Re-run QC Materials: Prepare fresh vials of QC material and re-run them with the new reagent lot to rule out degradation of the initial QC samples.
- Check Reagent Preparation: Confirm that the new reagent lot was reconstituted and stored according to the manufacturer's instructions. Improper reconstitution can lead to altered reagent performance.
- Perform Parallel Testing: If not already done, test a set of patient samples with both the old and new reagent lots to see if the shift is also observed in patient results. If the shift is only in the QC materials, it may indicate a matrix effect between the new reagent lot and the QC material.
- Contact Manufacturer: If the issue persists, contact the reagent manufacturer's technical support. There may be a known issue with that specific lot.

Issue 2: Discrepant INR results are obtained for the same patient samples when tested with a new lot of **thromboplastin** reagent compared to the old lot.

Troubleshooting Steps:

- Confirm Protocol Adherence: Review the experimental protocol to ensure that all pre-analytical variables such as sample collection, processing, and storage were consistent for the tests run with both lots.
- Verify ISI and MNPT: Double-check that the correct ISI for the new lot and the locally determined MNPT were used for the INR calculations.

- Assess the Magnitude of Difference: Quantify the difference between the INR values obtained with the two lots. A consistent bias or a percentage difference that is clinically significant warrants further investigation.
- Perform Local ISI Calibration: If significant discrepancies persist, consider performing a local calibration of the new **thromboplastin** lot to determine a system-specific ISI. This can help to minimize variability between your laboratory's specific instrument and the new reagent lot.
- Evaluate Patient Subgroups: Analyze if the discrepancy is more pronounced in certain patient populations (e.g., patients on specific medications or with certain underlying conditions). This may indicate a differential sensitivity of the new reagent lot.

## Data Presentation

Table 1: Examples of Reported Lot-to-Lot Variability in Prothrombin Time (PT) and International Normalized Ratio (INR)

| Study Reference                | Reagents Compared                         | Key Findings                                                                                                                                                                              |
|--------------------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ferrazzi et al. (2010)[10][11] | RecombiPlasTin 2G vs. HepatoComplex       | Mean INR for patients with lupus anticoagulant was $3.79 \pm 1.63$ with RecombiPlasTin 2G vs. $3.18 \pm 1.15$ with HepatoComplex ( $P < 0.001$ ).                                         |
| Adcock et al. (2000)[7]        | Different lots of the same thromboplastin | Differences between manufacturer-assigned ISI and locally calibrated ISI ranged from 0.9% to 18.9% for normal samples and 0.8% to 16.4% for patient samples.                              |
| Poller et al. (1989)[6]        | Two rabbit brain thromboplastins          | The coefficient of variation (CV) of the INR was shown to be directly influenced by the ISI value of the thromboplastin.                                                                  |
| Horsti et al. (2005)           | Seven commercial thromboplastin reagents  | Significant differences were observed between INR results from different reagents for the same patient samples.                                                                           |
| Özer et al. (2019)[12]         | QuikCoag PT vs. Technoplastin HIS         | Mean PT was $20.66 \pm 12.19$ s with QuikCoag PT and $14.77 \pm 5.80$ s with Technoplastin HIS. Mean INR was $1.67 \pm 1.16$ with QuikCoag PT and $1.42 \pm 0.65$ with Technoplastin HIS. |

## Experimental Protocols

### Protocol 1: New Thromboplastin Reagent Lot Validation

Objective: To verify the performance of a new lot of **thromboplastin** reagent against the current in-use lot.

**Materials:**

- Current lot of **thromboplastin** reagent
- New lot of **thromboplastin** reagent
- Coagulation analyzer
- Quality control (QC) materials (at least two levels)
- A minimum of 20 fresh or frozen plasma samples from normal donors and patients on stable oral anticoagulant therapy.[4][5]

**Procedure:**

- Reagent Preparation: Reconstitute both the old and new lots of **thromboplastin** reagent according to the manufacturer's instructions. Allow them to stabilize for the recommended time.
- Instrument Setup: Program the coagulation analyzer with the specific ISI value for the new reagent lot.
- QC Analysis: Run both levels of QC material in duplicate with both the old and new reagent lots.
- Patient Sample Analysis: Assay the patient plasma samples in parallel on the same instrument with both the old and new reagent lots. Testing should be performed within one hour for both lots to minimize time-dependent variations.[4]
- Data Analysis:
  - Compare the mean QC values obtained with both lots. They should be within the laboratory's established acceptance criteria.
  - For patient samples, calculate the percentage difference between the PT and INR results from the two lots for each sample.

- Perform a regression analysis to determine the correlation and bias between the two lots.  
An R-value >0.97 is generally considered acceptable.[[13](#)]
- Acceptance Criteria: The new lot is acceptable if the QC results are within range and the patient sample results show no clinically significant difference from the old lot, according to the laboratory's pre-defined criteria.

### Protocol 2: Establishing the Mean Normal Prothrombin Time (MNPT)

Objective: To determine the MNPT for a new lot of **thromboplastin** reagent on a specific coagulation analyzer.

#### Materials:

- New lot of **thromboplastin** reagent
- Coagulation analyzer
- Plasma samples from at least 20 healthy, non-anticoagulated adult donors.[[4](#)][[8](#)][[9](#)]

#### Procedure:

- Donor Screening: Ensure that the donors are not on any medication known to affect coagulation and have no personal or family history of bleeding or thrombotic disorders.
- Sample Collection and Processing: Collect blood into 3.2% sodium citrate tubes. Prepare platelet-poor plasma by centrifugation according to standard laboratory procedures.
- Reagent Preparation: Reconstitute the new lot of **thromboplastin** reagent as per the manufacturer's instructions.
- PT Measurement: Perform PT testing on each of the 20 normal plasma samples in duplicate.
- Data Calculation:
  - Calculate the mean PT for each duplicate pair.

- Calculate the geometric mean of the 20 mean PT values. This value is the MNPT. The geometric mean is preferred as PT values are not typically normally distributed.
- Implementation: Enter the newly established MNPT into the coagulation analyzer's settings for INR calculation with the new reagent lot.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: The Coagulation Cascade.



[Click to download full resolution via product page](#)

Caption: New **Thromboplastin** Lot Validation Workflow.



[Click to download full resolution via product page](#)

Caption: Logical Flow for Troubleshooting Discrepant PT/INR Results.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Use of different thromboplastin reagents causes greater variability in international normalized ratio results than prolonged room temperature storage of specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jebmh.com [jebmh.com]
- 3. Comparing different lots of activated partial thromboplastin time reagent: analysis of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. International Council for Standardization in Haematology Guidance for New Lot Verification of Coagulation Reagents, Calibrators, and Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of international sensitivity index (ISI) of thromboplastins on precision of international normalised ratios (INR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clsjournal.ascls.org [clsjournal.ascls.org]
- 8. Determination of the mean normal prothrombin time for assessment of international normalized ratios. Usefulness of lyophilized plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. dovepress.com [dovepress.com]
- 11. Differences in the INR evaluation of two different thromboplastins in patients with positivity to lupus anticoagulant in ongoing oral anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. scribd.com [scribd.com]

- To cite this document: BenchChem. [Technical Support Center: Addressing Lot-to-Lot Variability of Commercial Thromboplastin Reagents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12709170#addressing-lot-to-lot-variability-of-commercial-thromboplastin-reagents>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)